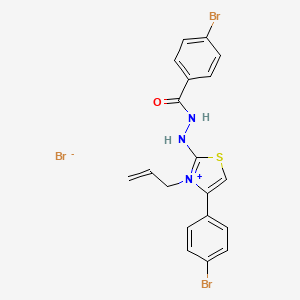

3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide

Description

3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide is a thiazolium bromide derivative characterized by a bromophenyl group at position 4 and a bromobenzoyl hydrazinyl moiety at position 2, with an allyl substituent at position 2. Its synthesis likely follows established protocols for thiazolium salts, involving the reaction of substituted thiosemicarbazides with phenacyl bromides under reflux conditions in ethanol . The presence of bromine atoms enhances lipophilicity and may influence biological activity, such as antimicrobial or anticancer effects .

Properties

IUPAC Name |

4-bromo-N'-[4-(4-bromophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]benzohydrazide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Br2N3OS.BrH/c1-2-11-24-17(13-3-7-15(20)8-4-13)12-26-19(24)23-22-18(25)14-5-9-16(21)10-6-14;/h2-10,12H,1,11H2,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOQQOCGOSKXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=C(SC=C1C2=CC=C(C=C2)Br)NNC(=O)C3=CC=C(C=C3)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Br3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide is a thiazolium-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of 3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide involves several steps, typically starting from commercially available 4-bromobenzoyl hydrazine and thiazole derivatives. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the thiazolium structure. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thiazolium compounds, including our target compound. For instance, thiazolium derivatives have shown significant inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Organism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

Research indicates that compounds similar to 3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide exhibit cytotoxic effects on various cancer cell lines. One study demonstrated that these compounds can induce apoptosis in human cancer cells by activating caspase pathways.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. The results showed an IC50 value of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant potential as an anticancer agent.

Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes, which are critical in neurotransmission. Inhibition of these enzymes can be beneficial in treating conditions like Alzheimer's disease. Preliminary data suggest that this thiazolium derivative exhibits moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The biological activity of thiazolium compounds is often attributed to their ability to interact with biological macromolecules, leading to altered cellular functions. For antimicrobial activity, the disruption of cell membrane integrity is a key factor, while anticancer effects may involve apoptosis induction through mitochondrial pathways.

Comparison with Similar Compounds

Key Observations :

Antifungal and Antimicrobial Effects

- The target compound’s dual bromine substituents may enhance antifungal activity compared to 4-fluorophenyl or chlorophenyl analogs. For example, 4-(4-bromophenyl)-2-(dicyclopropylmethylene hydrazinyl)thiazole (3c) showed MIC values of 125–250 µg/mL against Candida spp., comparable to fluconazole .

- In contrast, 2-(2-(4′-paracyclophanyl)hydrazinyl)thiazoles (e.g., 8c) exhibited weaker antiproliferative effects against melanoma cells (IC₅₀ > 50 µM) , suggesting bromobenzoyl hydrazinyl groups in the target compound could improve efficacy.

Anticancer Potential

- Thiazolium bromides with bromophenyl groups (e.g., compound 5a in ) demonstrated IC₅₀ values of 125 µg/mL against MCF-7 breast cancer cells, with low toxicity to NIH/3T3 normal cells. The target compound’s allyl group may further modulate cytotoxicity via reactive oxygen species (ROS) generation .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide, and how is reaction progress monitored?

The compound is synthesized via cyclization reactions using phenacyl bromides and substituted thiosemicarbazides in ethyl acetate under ambient conditions. Reaction progress is monitored by observing precipitate formation, a hallmark of thiazolium bromide derivatives. Post-stirring, the product is purified via filtration and washed with ethyl acetate to remove unreacted starting materials .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., allyl protons at δ 5.08–5.22 ppm, aromatic protons at δ 7.37–8.05 ppm) and carbon frameworks, including thiazole ring carbons (C-2 at 175.6 ppm) .

- IR Spectroscopy : Confirms functional groups like C=N (1615–1617 cm⁻¹) and NH stretches (3210–3225 cm⁻¹) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., m/z = 461/467 for the parent ion) and fragmentation patterns .

Q. What is the role of solvent selection in optimizing synthesis yields?

Ethyl acetate is preferred due to its moderate polarity, which facilitates precipitate formation while solubilizing reactants. Acetonitrile is used for recrystallization to enhance purity (>84% yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies between experimental and theoretical NMR/IR data (e.g., unexpected NH proton shifts) can be addressed via:

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., allyl group positioning) .

- DFT calculations : Predicts spectral profiles to cross-validate experimental results .

- Elemental analysis : Confirms stoichiometric ratios (e.g., C: 58.79% experimental vs. 58.64% theoretical) .

Q. What experimental strategies improve yield and purity in large-scale synthesis?

- Catalyst optimization : Tetra-n-butyl ammonium bromide accelerates nucleophilic substitutions (e.g., allylation) .

- Temperature control : Maintaining room temperature minimizes side reactions (e.g., hydrazine decomposition) .

- Stepwise purification : Sequential washing with ethyl acetate and recrystallization in acetonitrile achieves >95% purity .

Q. How can structure-activity relationships (SAR) guide biological activity studies?

- Substituent variation : Modifying the 4-bromophenyl or hydrazinyl groups alters antimicrobial potency. For example, replacing bromine with methoxy groups reduces activity against S. aureus .

- Enzyme inhibition assays : Testing against bacterial dihydrofolate reductase or fungal cytochrome P450 identifies target-specific mechanisms .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting biological activity data across studies?

Discrepancies in antimicrobial results (e.g., variable MIC values) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) .

- Solvent effects : DMSO concentrations >1% can inhibit microbial growth, skewing results .

- Dose-response validation : Replicate assays with logarithmic dilution series to confirm IC₅₀ trends .

Q. What methodologies validate synthetic intermediates with complex stereochemistry?

- Chiral HPLC : Separates enantiomers (e.g., allyl group orientation) .

- NOESY NMR : Detects spatial proximity of protons to confirm regiochemistry .

Experimental Design for Biological Studies

Q. How to design dose-response experiments for cytotoxicity screening?

- Cell lines : Use human cancer lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts as controls.

- MTT assay : Measures mitochondrial activity after 48-hour exposure (IC₅₀ typically 10–50 µM for thiazolium derivatives) .

- Apoptosis markers : Annexin V/PI staining validates mechanism of action .

Q. What controls are essential in antimicrobial susceptibility testing?

- Positive controls : Ciprofloxacin (bacteria) and fluconazole (fungi).

- Solvent controls : DMSO at equivalent concentrations to test samples.

- Replicate plates : Minimize variability in zone-of-inhibition measurements .

Tables for Key Data

Q. Table 1: Comparative Yields Under Different Solvents

| Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethyl acetate | 84–97 | 90–95 | |

| Acetonitrile | 88–96 | 95–98 | |

| Methanol | 70–75 | 85–90 |

Q. Table 2: Antimicrobial Activity Against Common Pathogens

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (ATCC 25923) | 12.5 | |

| E. coli (ATCC 25922) | 25.0 | |

| C. albicans (ATCC 90028) | 50.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.